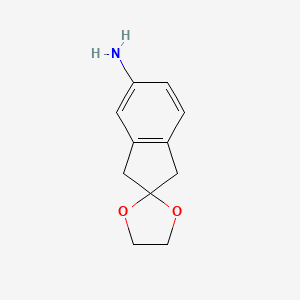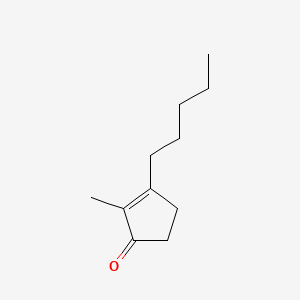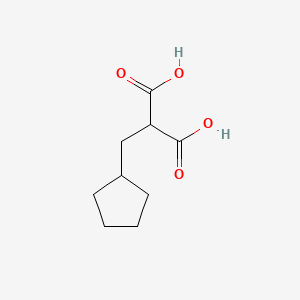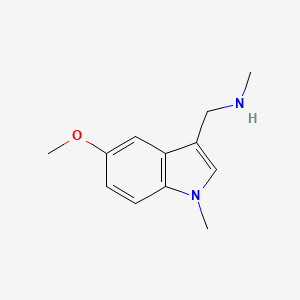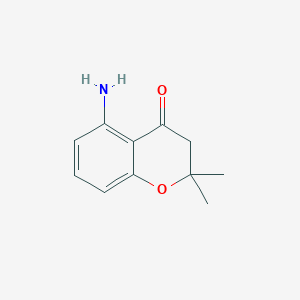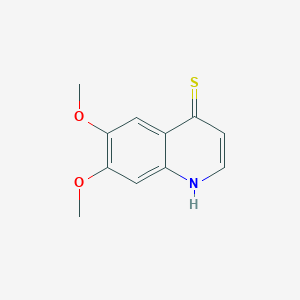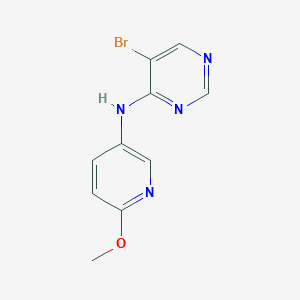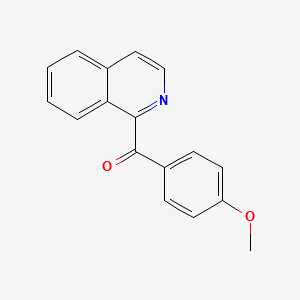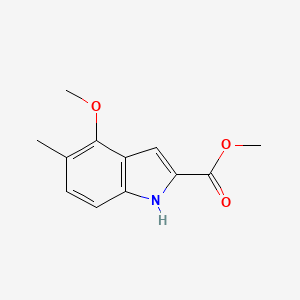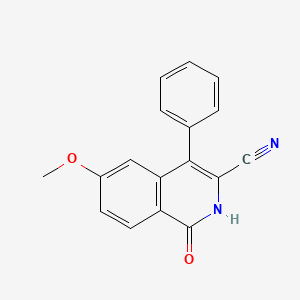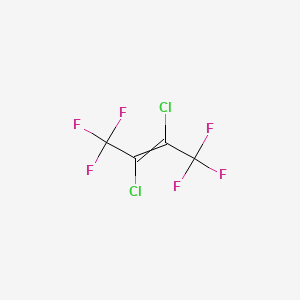
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene is a chemical compound with the molecular formula C4Cl2F6 and a molecular weight of 232.939 g/mol . This compound is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butene backbone. It is used in various industrial and scientific applications due to its distinct chemical properties.
準備方法
The synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene can be achieved through several methods. One common approach involves the reaction of hexafluorobutene with chlorine gas under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
化学反応の分析
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with halogens and hydrogen halides.
Oxidation and Reduction: While less common, oxidation and reduction reactions can modify the functional groups attached to the butene backbone.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles (e.g., hydroxide ions, amines). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex fluorinated compounds.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses in medicine are still under investigation.
作用機序
The mechanism of action of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in unique chemical reactions, influencing pathways such as halogenation and nucleophilic substitution. The exact molecular targets and pathways depend on the specific application and reaction conditions .
類似化合物との比較
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene can be compared to other similar compounds, such as:
1,1,1,4,4,4-Hexafluoro-2-butene: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane: Saturated version, which does not participate in addition reactions due to the absence of a double bond.
These comparisons highlight the unique reactivity and applications of this compound, particularly in reactions involving halogenation and nucleophilic substitution.
特性
分子式 |
C4Cl2F6 |
|---|---|
分子量 |
232.94 g/mol |
IUPAC名 |
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene |
InChI |
InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12 |
InChIキー |
XDIDQEGAKCWQQP-UHFFFAOYSA-N |
正規SMILES |
C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


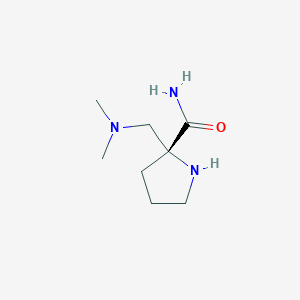
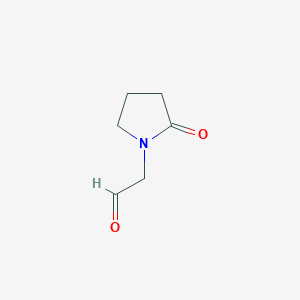
![N-[2,6-di(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B8767855.png)
